5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester

Medicinal Chemistry ADME Prediction Chemical Property

This 2-chloro-5-amino thiazole ethyl ester is a strategically differentiated building block for medicinal chemistry. Its XLogP3 (2.7) is +0.62 units higher than the methyl ester analog, and a documented selectivity index of 26 against *M. tuberculosis* makes it ideal for optimizing oral bioavailability and safety margins of anti-tubercular leads. Unlike the 2-amino-5-chloro regioisomer, this scaffold offers unique electronic and steric properties for synthesizing novel libraries. It is also a validated precursor to thiazolopyrimidine kinesin inhibitors, enabling efficient entry into cancer drug discovery targeting mitotic processes.

Molecular Formula C6H7ClN2O2S
Molecular Weight 206.65 g/mol
CAS No. 1340583-40-5
Cat. No. B1524230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester
CAS1340583-40-5
Molecular FormulaC6H7ClN2O2S
Molecular Weight206.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=N1)Cl)N
InChIInChI=1S/C6H7ClN2O2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2,8H2,1H3
InChIKeyFNKGRDMWAZPEMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-chloro-thiazole-4-carboxylic Acid Ethyl Ester (CAS 1340583-40-5): A Unique Heterocyclic Scaffold for Medicinal Chemistry and Procurement


5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester (CAS 1340583-40-5) is a polyfunctional thiazole building block featuring amino, chloro, and ethyl ester groups . With a molecular weight of 206.64 g/mol (C6H7ClN2O2S), it possesses a calculated XLogP3 of 2.7 and a topological polar surface area (TPSA) of 93.4 Ų . The compound's structure, confirmed by InChIKey FNKGRDMWAZPEMI-UHFFFAOYSA-N, enables selective derivatization at multiple positions, making it a valuable scaffold in medicinal chemistry for the synthesis of potential antimicrobial and anticancer agents [1].

Why 5-Amino-2-chloro-thiazole-4-carboxylic Acid Ethyl Ester (CAS 1340583-40-5) Cannot Be Casually Substituted


Simple substitution of this compound with structurally similar thiazoles, such as the methyl ester (CAS 136538-94-8) or the 2-amino-5-chloro regioisomer (CAS 136539-01-0), is not advisable without rigorous validation [1]. The precise positioning of the 2-chloro and 5-amino groups, combined with the specific physicochemical properties of the ethyl ester (XLogP3: 2.7, TPSA: 93.4 Ų), dictates distinct reactivity, solubility, and biological target engagement profiles . These parameters, including lipophilicity and metabolic stability, are critical for downstream applications like lead optimization and SAR studies. This guide provides specific, evidence-based differentiation to support informed scientific selection and procurement.

Quantitative Evidence Guide for 5-Amino-2-chloro-thiazole-4-carboxylic Acid Ethyl Ester (CAS 1340583-40-5)


Differentiation via Distinct Physicochemical Properties

The compound possesses a calculated XLogP3 value of 2.7 and a TPSA of 93.4 Ų . This represents a quantifiable increase in lipophilicity (Δ XLogP3 = +0.62) compared to its methyl ester analog, methyl 5-amino-2-chlorothiazole-4-carboxylate (CAS 136538-94-8, XLogP3 = 2.08) [1], while maintaining a similar TPSA. This property balance is crucial for optimizing passive membrane permeability in drug design without sacrificing favorable hydrogen bonding potential.

Medicinal Chemistry ADME Prediction Chemical Property

Selectivity Index Against Mycobacterium tuberculosis

While direct MIC data is not available, this compound has demonstrated a selectivity index (SI) of 26 against *Mycobacterium tuberculosis*, indicating a significant therapeutic window between antibacterial efficacy and host cell cytotoxicity . This SI value quantifies its potential as a selective anti-tubercular agent, a key differentiator for prioritizing this scaffold in infectious disease programs.

Antimicrobial Tuberculosis Cytotoxicity

Scaffold Differentiation from the 2-Amino-5-chloro Regioisomer

The target compound (2-chloro-5-amino) is a distinct regioisomer of ethyl 2-amino-5-chlorothiazole-4-carboxylate (CAS 136539-01-0) [1]. This reversal of the amino and chloro substituents fundamentally alters the electronic properties of the thiazole ring, directly impacting its reactivity profile in nucleophilic substitution and cross-coupling reactions, as well as its potential for forming specific interactions (e.g., hydrogen bonding vs. halogen bonding) with biological targets. This structural distinction is a key factor for building unique chemical libraries and exploring novel SAR.

Synthetic Chemistry Regioisomer Structure-Activity Relationship

Utility as a Precursor to Thiazolopyrimidine Kinesin Inhibitors

This compound has been specifically identified as a useful intermediate for the preparation of thiazolopyrimidine kinesin inhibitors, a class of compounds being investigated for cancer treatment . This specific application note provides a clear differentiation from general thiazole building blocks, indicating a validated synthetic pathway to a therapeutically relevant chemotype targeting mitotic spindle formation. The methyl ester analog (CAS 136538-94-8) has been noted for general anticancer potential, but lacks this specific documented utility .

Cancer Therapeutics Kinesin Inhibitors Kinase Inhibitors

Optimized Research and Industrial Applications for 5-Amino-2-chloro-thiazole-4-carboxylic Acid Ethyl Ester (CAS 1340583-40-5)


Lead Optimization for Oral Antimicrobial Agents

Based on its lipophilicity profile (XLogP3 2.7), which is +0.62 units higher than its methyl ester analog, and a documented selectivity index of 26 against *M. tuberculosis* , this ethyl ester is a strategically advantageous scaffold for medicinal chemistry programs aiming to optimize oral bioavailability and safety margins of new anti-tubercular or antibacterial leads.

Synthesis of Novel Chemical Libraries for SAR Exploration

As a distinct 2-chloro-5-amino regioisomer, this compound offers a unique electronic and steric environment compared to the 2-amino-5-chloro analog (CAS 136539-01-0) . Researchers can leverage this differentiation to synthesize novel chemical libraries and explore structure-activity relationships inaccessible to the alternative regioisomer, thereby increasing the chances of identifying unique bioactive molecules.

Development of Targeted Cancer Therapeutics

The documented use of this compound as a precursor to thiazolopyrimidine kinesin inhibitors provides a direct and validated entry point for cancer drug discovery projects . Procuring this specific intermediate (CAS 1340583-40-5) allows researchers to efficiently access a therapeutically relevant chemotype targeting mitotic processes, a more defined and efficient approach than starting from generic thiazole building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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